AF488 NHS ester
CAS No.:
Cat. No.: VC16512323
Molecular Formula: C25H17N3O13S2
Molecular Weight: 631.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17N3O13S2 |
|---|---|
| Molecular Weight | 631.5 g/mol |
| IUPAC Name | 3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate |
| Standard InChI | InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39) |
| Standard InChI Key | FYCGGEVYPRTFDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
AF488 NHS ester, with the chemical formula and a molecular weight of 732.73 g/mol, belongs to the sulfonated rhodamine dye family . Its core structure derives from rhodamine 110 (R110), modified with sulfonate groups to enhance hydrophilicity and reduce nonspecific binding . The NHS (N-hydroxysuccinimide) ester group at the terminal position enables selective conjugation to primary amines (-NH) in proteins, peptides, and amino-modified oligonucleotides .
Solubility and Stability
The dye exhibits excellent solubility in aqueous solutions (>10 mM in water), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Stability assessments indicate optimal performance within pH 4–10, with negligible fluorescence quenching under physiological conditions . Long-term storage requires protection from light at -20°C, where the compound remains stable for up to 24 months .
Table 1: Key Chemical Properties of AF488 NHS Ester
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 732.73 g/mol | |
| CAS Number | 1374019-99-4 | |
| Solubility | >10 mM in HO, DMF, DMSO | |
| Storage Conditions | -20°C, desiccated, dark | |
| Reactive Group | NHS ester |
AF488 NHS ester demonstrates excitation/emission maxima at 495 nm and 519 nm, respectively, aligning with the 488 nm laser lines standard in fluorescence microscopy and flow cytometry . Its extinction coefficient () of 73,000 cmM ensures high brightness, while its quantum yield (0.92) surpasses traditional fluorescein derivatives . Photostability tests reveal <5% signal loss after 30 minutes of continuous illumination at 488 nm, making it suitable for prolonged imaging sessions .
Comparison with Alexa Fluor® 488
Independent validations confirm that AF488 NHS ester matches the spectral profile and performance of its proprietary counterpart, Alexa Fluor® 488, at a reduced cost . Both dyes exhibit identical Stokes shifts (24 nm) and resistance to pH-induced fluorescence attenuation .
Applications in Biomedical Research
Protein and Antibody Labeling
The NHS ester group reacts selectively with lysine residues and N-terminal amines in proteins, enabling covalent labeling without disrupting tertiary structures . For example, a 1:10 molar ratio (dye:protein) typically yields >90% conjugation efficiency, as verified by size-exclusion chromatography . Labeled antibodies retain >95% antigen-binding capacity in flow cytometry assays .
Live-Cell Imaging
In confocal microscopy, AF488-labeled epidermal growth factor (EGF) permits real-time tracking of receptor internalization dynamics in HeLa cells, with minimal background signal . Super-resolution techniques like STED (stimulated emission depletion) leverage the dye’s photostability to achieve 30 nm spatial resolution .
Nucleic Acid Probes
Amino-modified oligonucleotides tagged with AF488 NHS ester show uniform hybridization kinetics in fluorescence in situ hybridization (FISH), enabling precise localization of mRNA transcripts in fixed tissues .
Conjugation Protocols and Optimization
Standard Labeling Procedure
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Reagent Preparation: Dissolve AF488 NHS ester in anhydrous DMSO to 10 mM .
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Reaction Conditions: Incubate with target protein (1–2 mg/mL in 0.1 M sodium bicarbonate, pH 8.3) at 4°C for 2 hours .
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Purification: Remove unconjugated dye via PD-10 desalting columns or dialysis against PBS .
Troubleshooting Common Issues
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Precipitation: Caused by excessive DMSO; maintain solvent concentration <10% .
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Low Labeling Efficiency: Increase dye:protein ratio to 20:1 or extend reaction time to 4 hours .
Case Studies in Advanced Research
Tumor Microenvironment Analysis
A 2024 study utilized AF488-conjugated anti-CD31 antibodies to map vascular networks in glioblastoma xenografts . Intratumoral infusion followed by two-photon microscopy revealed heterogeneous perfusion patterns correlated with drug delivery efficacy .
Single-Molecule Tracking
Researchers achieved millisecond-scale tracking of AF488-labeled β2-adrenergic receptors on live cell membranes, uncovering confined diffusion domains regulated by cytoskeletal interactions .
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